2-Ethoxyethyl4-acetamidobenzoate
Description
2-Ethoxyethyl4-acetamidobenzoate is an ester derivative of 4-acetamidobenzoic acid, featuring a 2-ethoxyethyl group as the ester substituent. This compound is structurally characterized by:
- A 4-acetamidobenzoate backbone, providing hydrogen-bonding capabilities via the acetamido (-NHCOCH₃) group.
- A 2-ethoxyethyl ester moiety, introducing enhanced hydrophilicity compared to simpler alkyl esters due to the ether oxygen.
Properties
IUPAC Name |
2-ethoxyethyl 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-17-8-9-18-13(16)11-4-6-12(7-5-11)14-10(2)15/h4-7H,3,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJFENIPWCTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ester Group Variations
The 2-ethoxyethyl ester distinguishes this compound from analogues with ethyl, methyl, or malonate-based esters. Key comparisons include:
Implications :
- Solubility : The 2-ethoxyethyl group likely improves aqueous solubility compared to ethyl or methyl esters due to its polar ether linkage. However, bulky substituents (e.g., malonate in compound 30) may reduce solubility despite higher polarity .
- Metabolic Stability : Ethoxyethyl esters may exhibit slower hydrolysis than methyl esters, balancing stability and bioavailability. For example, methyl esters () are often more labile in vivo .
Substituent Effects on Bioactivity
The acetamido group is a common feature across analogues, but additional substituents modulate activity:
- Thioureido Group (Ethyl 4-[3-(2-methylbenzoyl)thioureido]-benzoate) : The sulfur atom in thioureido derivatives () may alter metabolic pathways or improve resistance to enzymatic degradation compared to acetamido-based compounds .
- Formyl Group (Ethyl 4-[2-(2-ethoxy-4-formylphenoxy)acetamido]benzoate): The formyl moiety () adds electrophilicity, enabling covalent interactions with nucleophilic residues in proteins, a trait absent in this compound .
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